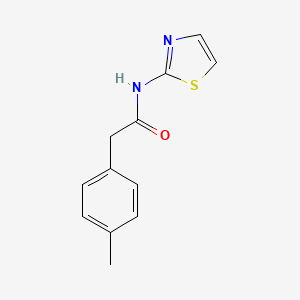

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide

Description

Significance of Thiazole-Containing Scaffolds in Contemporary Chemical Biology

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. globalresearchonline.netijrpr.com Its significance stems from its presence in a wide array of biologically active natural and synthetic compounds. ijrpr.com A prominent example from nature is Vitamin B1 (Thiamine), which features a thiazolium ring essential for its coenzymatic role in cellular metabolism. ijrpr.com

In the realm of synthetic pharmaceuticals, the thiazole scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. This versatility is demonstrated by its incorporation into numerous FDA-approved drugs with diverse therapeutic applications. globalresearchonline.net These include the antiretroviral drug Ritonavir (anti-HIV), the anti-neoplastic agent Dasatinib (anticancer), and the anti-inflammatory drug Meloxicam. globalresearchonline.net The broad spectrum of pharmacological activities associated with thiazole derivatives is extensive, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com This proven track record makes the thiazole ring a highly attractive starting point for the development of new therapeutic agents. globalresearchonline.net

| Biological Activity | Reference |

|---|---|

| Anticancer | ijrpr.commdpi.com |

| Antibacterial | ijrpr.comnih.gov |

| Antifungal | ijrpr.comnih.gov |

| Anti-inflammatory | ijrpr.comnih.gov |

| Antiviral | mdpi.com |

| Antidiabetic | nih.gov |

| Antioxidant | nih.gov |

The Acetamide (B32628) Linkage as a Key Motif in Bioactive Compounds and Its Research Context

N-substituted 2-arylacetamides are of particular interest due to their structural resemblance to the side chain of natural benzylpenicillin, a classic antibiotic. nih.gov Research has demonstrated that molecules containing an acetamide linkage exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. archivepp.comnih.gov Furthermore, the strategic introduction of acetamide groups can be used to modify the physicochemical properties of a molecule, such as solubility and bioavailability, which are crucial for its potential as a therapeutic agent. patsnap.com

Rationale for Investigating 2-(4-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide: A Research Perspective

The decision to investigate the specific compound this compound is based on a rational drug design strategy known as molecular hybridization. This approach involves covalently linking two or more molecular fragments with known biological activities to create a new hybrid compound with potentially enhanced or novel properties.

The rationale for this specific molecule is threefold:

The Thiazole Core : The 2-aminothiazole (B372263) moiety serves as a well-established pharmacophore with a high probability of exhibiting biological activity, given its history in numerous successful drugs. ijper.orgresearchgate.net

The Acetamide Linker : The N-acetamide group acts as a robust and stereochemically defined linker, connecting the thiazole ring to the phenyl group. It provides a key hydrogen bond donor (N-H) and acceptor (C=O) site, facilitating potential interactions with biological targets. nih.govnih.gov

The 4-Methylphenyl Group : The 2-(4-methylphenyl) fragment (a p-tolyl group) is introduced to explore the structure-activity relationship (SAR). The methyl group's size, lipophilicity, and electron-donating nature can significantly influence the compound's binding affinity, selectivity, and metabolic stability compared to unsubstituted or differently substituted phenyl rings. nih.gov Studies on closely related analogs, such as N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, have shown potent biological activity, providing a strong precedent for investigating this class of compounds. nih.govresearchgate.net

By combining these three components, researchers aim to create a novel molecule that leverages the proven biological potential of the thiazole ring, with its properties fine-tuned by the specific substitution on the phenylacetamide side chain.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The academic investigation of this compound typically follows a structured, multi-stage research plan. The primary scope is to synthesize the compound, confirm its chemical structure, and conduct preliminary evaluations of its biological properties.

The specific objectives of such an academic inquiry include:

Synthesis and Characterization : To develop and execute a reliable synthetic route for the compound, commonly through the condensation of 2-aminothiazole with 4-methylphenylacetic acid or its activated derivative. nih.govnih.gov The resulting product must be purified and its structure unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially single-crystal X-ray diffraction. researchgate.net

Biological Screening : To evaluate the compound's potential bioactivity across a panel of relevant assays. Based on the known activities of thiazole derivatives, this screening often includes tests for anticancer (cytotoxicity against cancer cell lines), antibacterial, and antifungal properties. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies : To contribute to the broader understanding of how chemical structure relates to biological activity within this class of compounds. The data obtained for the 4-methylphenyl derivative would be compared with data from other analogs (e.g., chloro-phenyl, methoxy-phenyl, or unsubstituted phenyl derivatives) to identify key structural features that govern efficacy and selectivity. nih.gov

Computational Analysis : To perform molecular docking studies to predict and rationalize the compound's binding mode with potential biological targets, such as specific enzymes or receptors. This computational work complements experimental findings and can guide the design of future, more potent derivatives. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-2-4-10(5-3-9)8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIWWPPUHFDHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328564 | |

| Record name | 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

587843-69-4 | |

| Record name | 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis of 2 4 Methylphenyl N 1,3 Thiazol 2 Yl Acetamide

Single Crystal X-ray Diffraction Analysis: Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional structure of 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide in the solid state. This analysis would provide key information, including crystal system, space group, and unit cell dimensions.

For instance, the related isomer, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, crystallizes in the monoclinic system. nih.gov A similar analysis for the 4-methylphenyl derivative would be required to establish its specific crystallographic parameters.

Interactive Data Table: Crystallographic Data (Hypothetical) This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is available for the title compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| β (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Analysis of π-π Stacking Interactions and Dihedral Angles between Aromatic Moieties

The relative orientation of the 4-methylphenyl and thiazole (B1198619) rings is a key conformational feature. This is defined by the dihedral angle between the mean planes of the two rings. In analogous structures, this angle can vary significantly depending on the substitution pattern, influencing the potential for π-π stacking interactions between aromatic rings of neighboring molecules. nih.govnih.gov For example, the dihedral angle in the 2-methylphenyl isomer is 83.5 (7)°. nih.gov Determining this angle for the 4-methylphenyl derivative is essential for a complete conformational description, but the data is currently unavailable.

Vibrational and Electronic Spectroscopy for Advanced Structural Probing

Spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy would provide valuable information about the vibrational modes and electronic transitions of the molecule. This data is often correlated with theoretical calculations to assign specific spectral features to molecular motions and orbitals. However, no specific vibrational or electronic spectra have been published for this compound.

Solution-State Conformational Dynamics and Intermolecular Association Studies

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the primary tool for elucidating the structure and conformational dynamics in solution. Chemical shifts and coupling constants would confirm the molecular connectivity. Advanced NMR techniques could potentially provide insight into rotational barriers and preferred conformations in different solvents. Such studies have not been reported for this compound.

Solid-State Polymorphism and Co-crystallization Research for Material Science Applications

Investigations into polymorphism (the ability of a compound to exist in multiple crystal forms) and the formation of co-crystals are critical for applications in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. There are currently no published studies on the polymorphic behavior or co-crystallization of this compound.

Investigation of Biological Activities and Molecular Mechanisms of 2 4 Methylphenyl N 1,3 Thiazol 2 Yl Acetamide

In Vivo Efficacy Studies in Pre-clinical Disease Models (Animal Models, excluding dosage or safety data)

Comparative Efficacy of the Chemical Compound with Reference Agents in Research Models

Studies on various N-thiazolyl-acetamide derivatives have demonstrated their potential as anticancer agents, with efficacies often compared to established chemotherapeutic drugs like doxorubicin. For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were evaluated for their cytotoxic effects against several cancer cell lines. nih.gov

One of the tested compounds, designated 8a, which features a chlorine substitution on the phenyl ring, exhibited notable activity against the HeLa (cervical cancer) cell line with a half-maximal inhibitory concentration (IC50) of 1.3 µM. acs.org However, its activity against the A549 (lung carcinoma) cell line was lower than that of doxorubicin. acs.org In contrast, some compounds in this series showed greater cytotoxicity against the U87 (glioblastoma) cell line than doxorubicin. acs.org

Another study on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also compared their anticancer activity to doxorubicin across SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines. While none of the synthesized compounds surpassed the activity of doxorubicin, certain derivatives showed promising activity against specific cell lines. sid.ir For example, a derivative with an ortho-chlorine substituent was most effective against SKNMC cells, while a meta-methoxy substituted compound was most active against HT-29 cells. sid.ir

These findings underscore the potential of the N-thiazolyl acetamide (B32628) scaffold in cancer research, although the efficacy is highly dependent on the specific substitutions and the cancer cell line being tested.

Table 1: Comparative Cytotoxicity of N-Thiazolyl Acetamide Derivatives and Doxorubicin

| Compound/Reference Agent | Cell Line | IC50 (µM) | Source |

| Compound 8a | HeLa | 1.3 ± 0.14 | acs.org |

| Doxorubicin | A549 | More active than 8a | acs.org |

| Compound 8a | U87 | More active than Doxorubicin (in some cases) | acs.org |

| Ortho-chloro derivative | SKNMC | 4.5 ± 0.035 | sid.ir |

| Meta-methoxy derivative | HT-29 | 3.1 ± 0.030 | sid.ir |

| Meta-fluoro derivative | PC3 | 12.6 ± 0.302 | sid.ir |

This table is generated based on data from studies on related N-thiazolyl acetamide derivatives and is for illustrative purposes.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which N-thiazolyl acetamide derivatives exert their biological effects are multifaceted and are an active area of investigation. Research into analogous compounds suggests several potential pathways.

For other thiazole (B1198619) derivatives, molecular docking studies have been employed to investigate their interaction with potential protein targets. For example, a study on N,4-diaryl-1,3-thiazole-2-amines identified a potent compound that was predicted to bind to the colchicine (B1669291) binding site of tubulin. globalresearchonline.net This highlights the utility of computational methods in generating hypotheses about protein-ligand interactions in the absence of direct experimental data.

A significant body of research on thiazole derivatives points towards their ability to modulate key intracellular signaling pathways, particularly those involved in cell death and proliferation.

Apoptosis Induction: Several studies have shown that N-thiazolyl acetamide derivatives can induce apoptosis in cancer cells. One proposed mechanism is through the activation of caspases, a family of proteases that are central to the apoptotic process. acs.org For example, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were found to activate caspase-3. acs.org Another study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated that specific compounds could enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents, and the thiazole scaffold appears to be a promising starting point for designing such molecules. acs.orgijcce.ac.ir

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. A number of thiazole-containing compounds have been investigated as inhibitors of tubulin polymerization. globalresearchonline.netnih.gov For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors, with the most potent compound demonstrating significant inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to the known tubulin inhibitor combretastatin A-4. globalresearchonline.net These compounds are often designed to interact with the colchicine-binding site on tubulin, thereby preventing the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. globalresearchonline.net

Table 2: Investigated Molecular Mechanisms of N-Thiazolyl Acetamide Derivatives

| Mechanism of Action | Investigated Effect | Model System | Source |

| Apoptosis Induction | Caspase-3 activation | HeLa, A549, U87 cells | acs.org |

| Apoptosis Induction | Caspase-3 and -9 activation | MCF-7 cells | nih.gov |

| Tubulin Polymerization Inhibition | Disruption of microtubule dynamics | SGC-7901 cells | globalresearchonline.net |

This table summarizes findings from studies on related N-thiazolyl acetamide derivatives and is for illustrative purposes.

Specific gene expression or proteomic profiling data for cells treated with 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is currently unavailable. However, the fields of genomics and proteomics are increasingly being used to understand the mechanisms of action of small molecule drugs.

Gene Expression Profiling: Gene expression analysis, often performed using techniques like microarrays or RNA-sequencing, can reveal which genes are up- or down-regulated in response to drug treatment. This can provide clues about the pathways that are affected by the compound. For instance, if a compound induces apoptosis, one might expect to see changes in the expression of genes involved in the apoptotic pathway, such as members of the Bcl-2 family or caspases.

Proteomic Profiling: Proteomics, the large-scale study of proteins, can provide a more direct picture of the cellular response to a drug. Techniques like mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins in a cell or tissue sample. ajchem-a.com This can help to identify the direct protein targets of a drug, as well as downstream changes in protein expression that result from the drug's activity. Chemical proteomics, a sub-discipline of proteomics, utilizes chemical probes to identify the protein targets of small molecules, which can be particularly useful in elucidating the mechanism of action of novel compounds. pasteur.fr In the context of cancer drug discovery, proteomics can help in identifying biomarkers of drug response and resistance. ajchem-a.com

While these powerful techniques have not yet been applied to this compound, they represent a promising avenue for future research to fully elucidate its molecular mechanisms of action.

Structure Activity Relationship Sar Studies and Rational Design of Thiazolyl Acetamide Analogues

Systematic Analog Design and Synthesis Strategies

The systematic design and synthesis of analogues of the lead compound involve modifications at three primary locations: the 4-methylphenyl ring, the acetamide (B32628) linker, and the 1,3-thiazole ring system.

The 4-methylphenyl group, often referred to as the 'A' ring in related structures, plays a significant role in the molecule's interaction with its biological target. Modifications in this region aim to explore the impact of electronic and steric factors on activity. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, the nature of the substituent on the phenyl ring was found to be critical for anticancer activity. nih.gov

Structure-activity relationship studies have shown that both electron-donating and electron-withdrawing groups can influence potency. The position of the substituent is also crucial, with para-substitution often favoring better activity compared to meta-substitution. nih.gov This suggests that the substituent at the 4-position of the phenyl ring may be involved in a key interaction within the binding pocket of the target protein.

Table 1: Impact of 4-Methylphenyl Substituent Modification on Activity

| Compound ID | 'A' Ring Modification | Observed Activity | Reference |

| Analog 1 | 4-methoxybenzoyl | Potent anticancer agent | nih.gov |

| Analog 2 | Phenyl (unsubstituted) | Varies based on 'B' ring | nih.gov |

| Analog 3 | para-substituted aryl | Generally favorable activity | nih.gov |

| Analog 4 | meta-substituted aryl | Generally less favorable activity | nih.gov |

The acetamide linker and the associated nitrogen atom provide a crucial connection between the phenyl and thiazole (B1198619) moieties. Derivatization of this linker can alter the molecule's conformation, flexibility, and hydrogen bonding capacity. N,N-acetamide disubstitution has been shown to allow for the introduction of diverse chemical groups without sacrificing affinity for targets like the translocator protein (TSPO). wustl.edu

Furthermore, the acetamide scaffold can be incorporated into more complex structures, such as acetamide-sulfonamide hybrids. In these cases, the nature of the group linked to the acetamide, for example, a phenyl-alkyl group versus a fluoro-substituted biphenyl (B1667301) group, can significantly impact biological activity, as seen in studies on urease inhibition. mdpi.com

Table 2: Influence of Acetamide Linker and N-Substitution on Biological Activity

| Modification Strategy | Example | Effect on Activity | Reference |

| N,N-disubstitution | Introduction of diverse chemical moieties | Can maintain or enhance binding affinity | wustl.edu |

| Hybrid Scaffolds | Acetamide-sulfonamide conjugates | Activity is dependent on the linked aryl group | mdpi.com |

| N-Benzyl Substitution | Replacement of pyridine (B92270) with thiazole | Led to decreased activity in Src kinase inhibition | chapman.edu |

The 1,3-thiazole ring is a versatile scaffold present in numerous biologically active compounds and FDA-approved drugs. mdpi.comfabad.org.tr Its aromatic nature and the presence of heteroatoms allow for various interactions with biological targets. Substitutions at different positions of the thiazole ring have been extensively studied to understand their impact on activity.

SAR studies have revealed that:

Position 5: Increasing the size of substituents at the 5-position (from H to methyl, ethyl, isopropyl, etc.) can improve potency in certain contexts, such as for RORγt inhibitors. researchgate.net Acyl group substitutions at this position have also been shown to result in antibacterial activity. nih.gov

Position 4: The presence of different electron-withdrawing groups at the 4-position of a phenyl ring attached to the thiazole can be crucial for activity. mdpi.com For example, para-halogen-substituted phenyl groups attached to the thiazole ring are important for anticonvulsant activity. mdpi.com

Position 2: The 2-amino group of a thiazole is a common point for derivatization, often leading to compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

The electronic nature of the substituents is a key determinant of activity. Electron-withdrawing groups like halogens (Cl, Br, F) on a phenyl ring connected to the thiazole often result in higher biological activity, such as enhanced anticonvulsant or antiproliferative effects. mdpi.com

Table 3: Effect of Substitutions on the 1,3-Thiazole Ring

| Position of Substitution | Substituent Type | Resulting Biological Activity | Reference |

| 5 | Alkyl groups of increasing size | Improved RORγt potency | researchgate.net |

| 5 | Acyl groups | Antibacterial activity | nih.gov |

| 4 | Phenyl with para-halogen | Anticonvulsant activity | mdpi.com |

| 2 | Varied amides/amines | Anticancer, antimicrobial, antagonist activity | mdpi.comnih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazole-based compounds, 3D-QSAR models have been developed to predict antifungal activity. eijppr.com

These models use physicochemical parameters and molecular field analysis to derive statistically significant correlations. For a series of N-[alkyl or unsubstituted/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b] wustl.eduresearchgate.netthiazin-2-yl)acetamide derivatives, a 3D-QSAR model was developed with a high correlation coefficient (r² = 0.9172), indicating good predictive ability. eijppr.com Such models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts and guiding the rational design of more potent analogues. eijppr.comresearchgate.net QSAR studies have indicated that 2D-autocorrelation and topological descriptors can be influential parameters in the antileishmanial activity of certain thiazole derivatives. researchgate.net

Computational Design of Novel Derivatives with Tailored Biological Profiles

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are instrumental in the design of novel derivatives with specific biological profiles. nih.gov These techniques allow for the virtual screening of large libraries of compounds and provide insights into the potential binding modes and interactions with a target protein.

For instance, thiazole-based molecules have been designed and computationally evaluated as anticancer agents targeting the antiapoptotic Bcl-2 protein. researchgate.net Virtual screening followed by rigorous docking and in silico ADME-Toxicity studies helps in identifying promising candidates. researchgate.net MD simulations can further analyze the conformational changes induced by a ligand in the protein's binding pocket, confirming the stability of the ligand-protein complex. researchgate.net This computational-experimental coupled approach has proven effective in identifying thiazole-based hits with the potential for development into potent and safer therapeutic leads. researchgate.net

Ligand Efficiency and Ligand Lipophilicity Efficiency Analysis in Compound Optimization

In the process of drug discovery, it is crucial not only to enhance potency but also to maintain favorable physicochemical properties. Ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) are key metrics used to guide the optimization of hit and lead compounds. csmres.co.uknih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) by the size of the molecule (typically the number of non-hydrogen atoms). It helps in identifying compounds that have a high binding affinity for their size. nih.gov

Ligand Lipophilicity Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). The goal is to increase potency without a concomitant increase in lipophilicity, as high lipophilicity is often associated with promiscuity, toxicity, and poor pharmacokinetic properties. csmres.co.uk

Impact of Stereochemistry on Biological Activity (if applicable to synthesized derivatives)

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can play a pivotal role in its biological activity. Chiral centers in a drug molecule can lead to the existence of enantiomers or diastereomers, which, despite having the same chemical formula and connectivity, may exhibit profound differences in their pharmacological and toxicological profiles. This is primarily due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral.

In the context of thiazolyl acetamide derivatives, a detailed examination of the impact of stereochemistry on the biological activity of compounds directly related to 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide is not extensively documented in publicly available research. The synthesis of derivatives of this specific scaffold has not always incorporated chiral centers, or the subsequent evaluation of the biological activity of separated stereoisomers has not been a primary focus of the reported studies.

However, the broader field of medicinal chemistry involving thiazole-containing compounds provides evidence that stereochemistry can be a critical determinant of biological function. For instance, studies on other classes of thiazole derivatives have demonstrated that different stereoisomers can possess varying degrees of activity. In the synthesis of certain novel 1,3-thiazole analogues, the formation of E and Z stereoisomers has been noted, although a comparative analysis of their biological efficacy was not detailed mdpi.com.

Furthermore, research on usnic acid derivatives incorporating a thiazole ring has shown that the stereochemical configuration influences their inhibitory activity. In one such study, the (-) isomer of a usnic acid derivative was found to be more effective than the (+) isomer, highlighting the importance of stereochemistry in the biological action of these thiazole-containing compounds.

While specific data tables and detailed research findings on the stereochemical impact for the this compound series are not available, the established principles of medicinal chemistry and findings from related thiazole compounds underscore the potential significance of this aspect. Future rational drug design efforts focusing on thiazolyl acetamide analogues could benefit from the synthesis and evaluation of stereochemically pure isomers to potentially identify more potent and selective therapeutic agents. The introduction of chiral centers in the acetamide side chain or on substituents of the phenyl or thiazole rings could lead to enantiomers with distinct biological profiles, warranting further investigation in this area.

Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization in Research Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characterization

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. wuxiapptec.comwuxiapptec.comtheraindx.comaleralabs.com These assays provide crucial information on a compound's potential for absorption, distribution throughout the body, metabolic breakdown, and eventual excretion. wuxiapptec.comwuxiapptec.comtheraindx.comaleralabs.com

Metabolic Stability in Hepatic Microsomes and Hepatocytes

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. springernature.comresearchgate.netcreative-biolabs.com These studies are typically conducted using liver microsomes or hepatocytes. springernature.comresearchgate.netcreative-biolabs.com Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). creative-biolabs.comwuxiapptec.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of metabolic pathways. wuxiapptec.comwuxiapptec.com

In these assays, the test compound is incubated with either liver microsomes or hepatocytes, and the decrease in its concentration over time is measured. springernature.comresearchgate.net From this data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated. creative-biolabs.com A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may indicate poor bioavailability and a short duration of action in vivo. creative-biolabs.com

Table 1: Illustrative Metabolic Stability Data in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Table 2: Illustrative Metabolic Stability Data in Hepatocytes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

|---|---|---|

| Human | 60 | 11.5 |

Plasma Protein Binding and Distribution in In Vitro Assays

Plasma protein binding (PPB) is a critical determinant of a drug's distribution and availability in the body. charnwooddiscovery.comwuxiapptec.com Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. charnwooddiscovery.comwuxiapptec.com The extent of plasma protein binding is typically assessed using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. wuxiapptec.comevotec.com

Equilibrium dialysis is considered the gold standard method. evotec.com In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. bioivt.com At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the fraction of unbound drug (fu). bioivt.com High plasma protein binding (low fu) can limit the distribution of a drug to its site of action and reduce its clearance. evotec.com

Table 3: Illustrative Plasma Protein Binding Data

| Species | Fraction Unbound (fu, %) |

|---|---|

| Human | 5.2 |

| Rat | 8.5 |

| Mouse | 12.1 |

Permeability Studies Across Biological Barriers (e.g., Caco-2, PAMPA)

The ability of a drug to pass through biological membranes is a key factor influencing its oral absorption. creative-biolabs.com In vitro permeability assays, such as the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to predict a compound's intestinal permeability. aleralabs.comwikipedia.org

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. evotec.comslideshare.netnih.gov The rate at which a compound crosses this cell monolayer is measured, providing an apparent permeability coefficient (Papp). evotec.com This assay can assess both passive and active transport mechanisms. evotec.com

PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. wikipedia.orgpion-inc.comcreative-bioarray.com This method specifically evaluates passive permeability and is often used as a high-throughput screening tool. creative-biolabs.comsigmaaldrich.com Compounds are generally classified as having low or high permeability based on their Papp values. creative-bioarray.com

Table 4: Illustrative Permeability Data from Caco-2 and PAMPA Assays

| Assay | Apparent Permeability (Papp, 10^-6 cm/s) | Permeability Classification |

|---|---|---|

| Caco-2 (Apical to Basolateral) | 8.5 | Moderate |

| Caco-2 (Basolateral to Apical) | 15.2 | Efflux Suggested |

In Vivo Pharmacokinetic Profiling in Animal Models (excluding human data)

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. nih.govnih.govcreative-biolabs.comyoutube.com These studies provide critical data for predicting the pharmacokinetic profile in humans. youtube.com

Bioavailability and Clearance Determinations in Rodent and Non-Rodent Models

Pharmacokinetic studies in animal models, such as rats and mice, are conducted to determine key parameters like bioavailability (F) and clearance (CL). mdpi.comresearchgate.netnih.gov Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation, while clearance is a measure of the body's efficiency in eliminating the drug. nih.govnih.gov

To determine these parameters, the compound is administered to animals, typically via both intravenous (IV) and oral (PO) routes. youtube.com Blood samples are collected at various time points, and the drug concentration in the plasma is measured. youtube.com The resulting concentration-time data is used to calculate pharmacokinetic parameters. bioivt.com Low oral bioavailability may suggest poor absorption or significant first-pass metabolism. nih.gov

Table 5: Illustrative Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

|---|---|---|

| Dose (mg/kg) | 2 | 10 |

| AUC (ng·h/mL) | 1500 | 3000 |

| Clearance (CL, L/h/kg) | 1.33 | - |

| Volume of Distribution (Vd, L/kg) | 2.5 | - |

| Half-life (t½, h) | 1.3 | 2.1 |

Tissue Distribution and Excretion Studies in Pre-clinical Systems

Tissue distribution studies are performed to understand how a drug distributes throughout the various tissues and organs of the body after administration. mdpi.comnih.govsrce.hrmdpi.com These studies help to identify potential target tissues and sites of accumulation. nih.gov Typically, a radiolabeled version of the compound is administered to animals, and at specific time points, tissues are collected to measure the concentration of the compound. srce.hr

Excretion studies aim to determine the primary routes by which the drug and its metabolites are eliminated from the body, most commonly through urine and feces. mdpi.comnih.govmdpi.com By analyzing the amount of drug and metabolites in the collected urine and feces over time, the major pathways of excretion can be identified. srce.hr

Table 6: Illustrative Tissue Distribution in Rats (Tissue-to-Plasma Concentration Ratios at 2 hours post-dose)

| Tissue | Ratio |

|---|---|

| Liver | 5.8 |

| Kidney | 3.2 |

| Lung | 2.5 |

| Heart | 1.8 |

Table 7: Illustrative Excretion Data in Rats (% of Administered Dose Recovered in 48 hours)

| Excretion Route | Parent Compound | Metabolites | Total |

|---|---|---|---|

| Urine | 10 | 35 | 45 |

Computational and Theoretical Chemistry Investigations of 2 4 Methylphenyl N 1,3 Thiazol 2 Yl Acetamide

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, and a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. This helps in understanding the binding mode and affinity. For related acetamide (B32628) thiazole (B1198619) derivatives, docking studies have been performed against targets like cyclooxygenase (COX) enzymes to investigate their anti-inflammatory potential. These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, with specific amino acid residues in the active site of the protein.

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes. For similar thiazole derivatives, MD simulations have been used to confirm the stability of docked poses, ensuring that the predicted interactions are maintained in a simulated physiological environment.

Currently, there is no specific published data detailing the results of molecular docking or molecular dynamics simulations for this compound against any biological target.

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide fundamental information about molecular structure, stability, and reactivity.

Electronic Structure: Analysis of the electronic structure helps in understanding the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. For similar molecules like dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, DFT calculations have been used to map these orbitals and calculate the energy gap to explain chemical activity.

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. These maps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are critical for understanding non-covalent interactions and reaction mechanisms.

Specific HOMO-LUMO energy values and MESP maps for this compound are not available in the reviewed literature.

Pharmacophore Modeling and Virtual Screening Applications for Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large compound databases (virtual screening) to discover new ligands with the potential for similar activity.

This process is instrumental in the early stages of drug discovery for identifying novel chemical scaffolds. For a compound like this compound, a pharmacophore model could be developed based on its structure and known active analogues to find other potential inhibitors of a target protein. However, no published studies detailing pharmacophore models derived from or used to identify this compound were found.

In Silico ADME Prediction and Druglikeness Evaluation for Research Compounds

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital for assessing the compound's potential as a drug candidate. Druglikeness evaluation assesses whether a compound possesses properties—such as appropriate molecular weight, lipophilicity (LogP), and number of hydrogen bond donors/acceptors—that are consistent with known drugs. Rules like Lipinski's Rule of Five are commonly used for this purpose.

While ADMET analyses have been performed on various novel thiazole derivatives to confirm favorable drug-like properties, specific predictive data for this compound is not documented in the available research.

Advanced Research Methodologies and Translational Research Considerations

High-Throughput Screening (HTS) in the Discovery of New Biological Activities

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. In the context of thiazole (B1198619) acetamide (B32628) derivatives, HTS plays a crucial role in identifying novel biological activities. For instance, a high-throughput screening of a 5000-compound library led to the discovery of N-substituted phthalazinone acetamides as potent glucose uptake modulators. nih.gov This study identified a lead thiazolyl-phthalazinone acetamide that significantly increased glucose uptake in skeletal muscle cells, showcasing the power of HTS in uncovering new therapeutic potentials for this class of compounds. nih.gov

While specific HTS data for "2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide" is not extensively available in public literature, the methodology is highly applicable. An HTS campaign for this compound would involve assaying it against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, to uncover previously unknown activities.

Table 1: Illustrative High-Throughput Screening (HTS) Assays for this compound

| Assay Type | Target Class | Principle | Potential Biological Activity to be Identified |

| Biochemical Assay | Kinases | Measurement of enzyme activity inhibition (e.g., phosphorylation) | Anticancer, Anti-inflammatory |

| Cell-based Assay | GPCRs | Measurement of second messenger levels (e.g., cAMP, Ca2+) | Neurological disorders, Metabolic diseases |

| Phenotypic Assay | Cancer cell lines | Assessment of cell viability, proliferation, or apoptosis | Anticancer |

| Reporter Gene Assay | Nuclear Receptors | Measurement of transcriptional activation | Metabolic diseases, Anti-inflammatory |

Biophysical Characterization Techniques for Studying Molecular Interactions

Understanding the direct physical interactions between a compound and its biological target is fundamental to mechanism-of-action studies. Biophysical techniques provide invaluable insights into binding affinity, kinetics, and thermodynamics. While specific biophysical characterization of "this compound" is not widely reported, several techniques are instrumental for such investigations.

Table 2: Key Biophysical Techniques for Characterizing Molecular Interactions of this compound

| Technique | Information Obtained | Principle | Application Example |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Quantifying the binding of the compound to a purified target protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Measures the heat change upon binding of a ligand to a macromolecule. | Determining the thermodynamic profile of the compound-target interaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, structural changes upon binding | Measures changes in the chemical environment of atomic nuclei upon ligand binding. | Identifying the specific amino acid residues in a target protein that interact with the compound. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex | Diffraction of X-rays by a crystallized molecule to determine its atomic and molecular structure. | Visualizing the precise binding mode of the compound within the active site of its target. nih.gov |

Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanism Elucidation

Omics technologies offer a global perspective on the cellular response to a chemical compound, providing a comprehensive understanding of its mechanism of action. These high-throughput methods analyze the entire collection of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample. Integrated multi-omics approaches are becoming increasingly important in drug target identification. nih.govmdpi.commdpi.com

Genomics and Transcriptomics: By analyzing changes in gene expression profiles (mRNA levels) in cells treated with "this compound," researchers can identify the signaling pathways and cellular processes modulated by the compound.

Proteomics: This approach identifies and quantifies the entire protein complement of a cell or tissue. Proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound, offering direct insights into its molecular targets and downstream effects.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. By examining the metabolic perturbations caused by "this compound," scientists can understand its impact on cellular metabolism and identify potential biomarkers of its activity. The study of metabolomic profiles can help predict individual multidisease outcomes. nightingalehealth.com

The integration of these omics datasets can provide a holistic view of the compound's biological effects and help in constructing detailed mechanism-of-action models.

Microfluidics and Organ-on-a-Chip Systems for In Vitro Disease Modeling

Microfluidics and organ-on-a-chip technologies are revolutionizing in vitro disease modeling by creating microenvironments that more accurately mimic human physiology compared to traditional 2D cell cultures. nih.gov These systems allow for the co-culture of different cell types in a 3D arrangement with controlled fluid flow, enabling the recreation of tissue and organ-level functions.

For a compound like "this compound," organ-on-a-chip models could be employed to:

Investigate efficacy in a more physiologically relevant context: For example, a "tumor-on-a-chip" model could be used to assess the compound's anti-cancer activity in a microenvironment that includes tumor cells, stromal cells, and immune cells.

Evaluate potential toxicity: "Liver-on-a-chip" or "kidney-on-a-chip" models can provide early insights into the potential hepatotoxicity or nephrotoxicity of the compound, respectively. nih.govresearchgate.net

Model specific diseases: Depending on the identified biological activities, custom organ-on-a-chip models, such as a "lung-on-a-chip" for respiratory diseases or a "gut-on-a-chip" for inflammatory bowel disease, could be developed to test the compound's therapeutic potential.

Early-Stage Research on Prodrug Strategies and Advanced Delivery Systems for Research Applications

Prodrug strategies involve chemically modifying a bioactive compound to improve its physicochemical or pharmacokinetic properties. The prodrug is inactive and is converted to the active parent drug in vivo. For research applications, prodrugs of "this compound" could be designed to:

Enhance solubility: If the compound has poor aqueous solubility, a hydrophilic promoiety could be attached to improve its handling in in vitro assays and its bioavailability in in vivo studies.

Improve membrane permeability: A lipophilic promoiety could be added to enhance the compound's ability to cross cell membranes and reach its intracellular target.

Enable targeted delivery: The prodrug could be designed to be activated by specific enzymes that are overexpressed in a particular tissue or disease state, thereby concentrating the active compound at the desired site of action.

Advanced delivery systems, such as nanoparticles and liposomes, can also be utilized in research settings to improve the delivery of "this compound." These systems can protect the compound from degradation, control its release profile, and facilitate its delivery to specific cells or tissues. For instance, thiazole derivatives have been encapsulated in lipid-based vesicular systems to improve their solubility and effectiveness. rsc.org

Future Perspectives and Unexplored Research Avenues for 2 4 Methylphenyl N 1,3 Thiazol 2 Yl Acetamide

Exploration of Novel Therapeutic Targets and Emerging Indications

The diverse pharmacological activities reported for thiazole (B1198619) derivatives suggest that the 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide scaffold is a fertile ground for discovering agents with novel therapeutic applications. researchgate.net While significant research has focused on areas like cancer and infectious diseases, numerous other biological targets remain to be explored.

Emerging research on related thiazole structures has identified several promising targets. For instance, certain thiazole acetamides have been designed as anticholinesterase agents for potential use in managing Alzheimer's disease. nih.gov This opens an avenue to investigate derivatives of this compound for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of neurodegenerative disorders. nih.govmdpi.com Similarly, the anti-inflammatory potential of this scaffold could be explored by targeting enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov

In oncology, research could move beyond general cytotoxicity to focus on specific molecular pathways. Thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization, a validated anticancer strategy. nih.govfrontiersin.org Future studies could assess whether this compound derivatives can bind to the colchicine (B1669291) site of tubulin and disrupt microtubule dynamics, thereby inducing cell cycle arrest and apoptosis. nih.govfrontiersin.org The induction of apoptosis through the activation of caspases 3, 8, and 9 is another mechanism demonstrated by related structures, presenting a clear pathway for investigation. nih.govijcce.ac.ir Furthermore, the potential to inhibit urease, a key enzyme in infections by Helicobacter pylori, has been demonstrated for N-(6-arylbenzo[d]thiazol-2-yl)acetamides, suggesting a possible anti-ulcer or antibacterial application for the subject compound's derivatives. nih.gov

| Potential Therapeutic Target | Associated Disease/Indication | Rationale based on Thiazole Derivatives | Key Research Objective |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Thiazole acetamides show potent AChE inhibition. nih.gov | Synthesize and screen derivatives for AChE/BChE inhibitory activity. |

| Tubulin Polymerization | Cancer | Thiazole-based compounds act as tubulin polymerization inhibitors. nih.govfrontiersin.org | Evaluate binding to the colchicine site and impact on microtubule dynamics. |

| Caspase Enzymes (3, 8, 9) | Cancer | Related structures induce apoptosis via caspase activation. nih.govijcce.ac.ir | Assess the ability of new derivatives to trigger the caspase cascade in cancer cells. |

| Cyclooxygenases (COX-1/2) | Inflammation | Thiazole carboxamides have been evaluated as COX inhibitors. nih.gov | Investigate selective COX-2 inhibition to minimize gastrointestinal side effects. |

| Urease | Bacterial Infections (H. pylori) | Benzothiazole acetamides are potent urease inhibitors. nih.gov | Test for urease inhibition to explore potential as anti-ulcer agents. |

Design of Multi-Target Directed Ligands Based on the Thiazolyl Acetamide (B32628) Scaffold

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs). mdpi.com This approach aims to design single molecules capable of modulating multiple biological targets simultaneously, potentially offering superior efficacy and a reduced propensity for drug resistance compared to single-target agents. mdpi.com The thiazolyl acetamide scaffold is an excellent starting point for creating such MTDLs.

A "hybridization approach" can be implemented, which involves chemically linking the this compound core with other known pharmacophores. mdpi.comijcce.ac.ir For Alzheimer's disease, an MTDL could be designed by integrating the thiazolyl acetamide core (targeting acetylcholinesterase) with a moiety known to inhibit monoamine oxidase B (MAO-B) or prevent the aggregation of amyloid-β peptides. nih.govmdpi.com

In cancer therapy, an MTDL could combine the tubulin-inhibiting properties of a thiazole derivative with a fragment that inhibits a protein kinase crucial for tumor growth or survival. For instance, linking the scaffold to a pharmacophore that targets c-Met kinase could yield a dual-action agent that disrupts both cell division and signaling pathways involved in metastasis. nih.gov This strategy leverages the established biological activities of different molecular fragments to create a synergistic therapeutic effect within a single chemical entity.

Combination Research Approaches in Pre-clinical Models and In Vitro Systems

Investigating the efficacy of this compound derivatives in combination with existing therapeutic agents is a critical avenue for future preclinical research. Such studies are essential to identify potential synergistic interactions that could lead to more effective treatment regimens, potentially allowing for lower doses and reduced toxicity.

In oncology, new derivatives could be tested alongside standard-of-care chemotherapeutic drugs like doxorubicin. ijcce.ac.irnih.gov Initial in vitro studies would utilize cancer cell lines relevant to the compound's activity, such as breast (MCF-7), prostate (PC3), lung (A549), or cervical (Hela) cancer lines. ijcce.ac.irijcce.ac.irnih.gov The MTT assay would be employed to determine the IC50 values of the individual agents and their combinations, allowing for the calculation of a combination index (CI) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Further mechanistic studies in these in vitro systems could explore how the combination affects specific cellular processes. For example, if a thiazolyl acetamide derivative acts as a tubulin inhibitor, its effect on cell cycle arrest could be monitored via flow cytometry in the presence and absence of another agent that induces DNA damage. Assays measuring the mitochondrial membrane potential (MMP) and the production of reactive oxygen species (ROS) could also elucidate the combined impact on cellular stress and apoptosis pathways. ijcce.ac.irijcce.ac.ir Promising combinations identified in vitro would then be advanced to preclinical animal models to evaluate their efficacy and safety in vivo.

| Research Approach | Preclinical Model / System | Combination Agent | Endpoints for Evaluation |

| In Vitro Synergy Screening | Cancer Cell Lines (e.g., MCF-7, A549) ijcce.ac.irijcce.ac.ir | Doxorubicin | IC50 determination, Combination Index (CI) calculation. |

| Mechanistic Analysis | In Vitro Cell Culture | Standard Chemotherapeutics | Cell cycle analysis (flow cytometry), Apoptosis assays (caspase activation, ROS/MMP levels). ijcce.ac.irijcce.ac.ir |

| Anti-inflammatory Synergy | Macrophage Cell Lines (e.g., RAW 264.7) | NSAIDs (e.g., Celecoxib) | Measurement of inflammatory mediators (e.g., NO, PGE2, cytokines). |

| Neuroprotection Studies | Neuronal Cell Cultures | L-DOPA (for Parkinson's models) | Assessment of neuronal viability and protection against neurotoxins. |

Potential Applications Beyond Biomedicine (e.g., Chemical Probes, Materials Science, Bio-conjugation)

The utility of the this compound scaffold is not necessarily confined to therapeutics. The unique chemical and electronic properties of thiazole-containing compounds open up possibilities in materials science, agrochemicals, and as tools for chemical biology. nbinno.com

Chemical Probes and Bioconjugation: The thiazolyl acetamide structure can be synthetically modified to serve as a chemical probe. By introducing a reactive group or a reporter tag (like a fluorophore or biotin), derivatives can be used to identify and study their biological targets. For example, installing a terminal alkyne or azide (B81097) group on the phenyl ring would enable "click chemistry" reactions, allowing the molecule to be conjugated to imaging agents or affinity matrices for target protein pull-down experiments. acs.org

Materials Science: Thiazole derivatives are noted for their unique electronic properties, which makes them candidates for applications in organic electronics. nbinno.com The thiazolyl acetamide scaffold could be incorporated into larger polymer structures to create specialized materials with tailored electronic or optical properties for use in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics.

Agrochemicals: The thiazole ring is a component of some commercial pesticides, herbicides, and fungicides due to its biological activity. nbinno.com Future research could screen libraries of this compound derivatives for potent and selective activity against agricultural pests or plant pathogens, potentially leading to the development of new crop protection agents.

Methodological Advancements for Enhanced Research Productivity and Compound Optimization

To accelerate the exploration of the this compound scaffold, leveraging modern methodological advancements is essential. These techniques can enhance the efficiency of synthesis, improve the accuracy of biological predictions, and streamline the process of lead compound optimization. researchgate.net

Advanced Synthesis Techniques: High-throughput synthesis can be facilitated by employing modern methods such as microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. mdpi.com The adoption of multi-component reactions (MCRs) and continuous flow chemistry can further enable the rapid generation of large, diverse libraries of thiazolyl acetamide derivatives for biological screening. evitachem.comresearchgate.net

In Silico Drug Design: Computational tools are indispensable for modern drug discovery. Molecular docking studies can be used to predict the binding modes of new derivatives within the active sites of target proteins like tubulin or acetylcholinesterase, providing a rational basis for structural modifications. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features that correlate with biological activity, guiding the design of more potent compounds. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed early in the design phase to prioritize compounds with favorable drug-like properties and reduce late-stage attrition. nih.gov

Structural Biology: For promising compounds, obtaining X-ray crystal structures of the ligand-target complex can provide definitive insights into the molecular interactions driving binding and activity. nih.govnih.gov This detailed structural information is invaluable for the subsequent rational design of next-generation compounds with optimized potency and selectivity.

Conclusion and Research Outlook

Summary of Key Academic Findings on 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide

Direct academic research focused exclusively on this compound is limited in the public domain. However, significant insights can be drawn from studies on its isomers and closely related analogs. The synthesis of a structural isomer, 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, has been successfully achieved by reacting 2-methylphenylacetic acid with 2-aminothiazole (B372263) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDCI) in dichloromethane. nih.gov This suggests a viable synthetic route for the target compound.

Crystal structure analysis of the 2-methylphenyl isomer reveals a monoclinic crystal system where the phenyl and thiazole (B1198619) rings are oriented at a significant dihedral angle. nih.gov Another isomer, 2-acetamido-4-p-tolyl-1,3-thiazole, is noted to be essentially planar, with the benzene (B151609) and thiazole rings having a very small dihedral angle. nih.gov This molecule forms hydrogen-bonded chains, a characteristic that often influences the physical and biological properties of a compound. nih.gov

While the specific biological activities of this compound have not been extensively reported, the broader class of thiazole derivatives is renowned for a wide spectrum of pharmacological effects. mdpi.comglobalresearchonline.net Research on various N-(thiazol-2-yl)acetamide derivatives has revealed potential anticancer properties. ijcce.ac.irijcce.ac.ir Furthermore, compounds containing the 4-methylphenyl moiety attached to a thiazole ring have been investigated for their antimicrobial activities. scielo.br

Remaining Academic Challenges and Open Questions in the Field

The primary challenge in the study of this compound is the notable lack of dedicated research. This presents a significant gap in the scientific literature. Key open questions that need to be addressed include:

Definitive Synthesis and Characterization: While a synthetic route can be inferred from its isomer, the optimal reaction conditions, yield, and comprehensive characterization (including NMR, IR, and mass spectrometry) for this compound need to be formally established.

Biological Screening: The compound has not been systematically screened for its potential biological activities. Its potential as an anticancer, antimicrobial, anti-inflammatory, or anticonvulsant agent remains unexplored. mdpi.com

Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies can be conducted. Understanding how the placement of the methyl group on the phenyl ring influences its biological effects compared to its isomers is a crucial area for investigation.

Mechanism of Action: Should any biological activity be identified, the underlying mechanism of action at the molecular level would need to be elucidated.

Crystallographic Data: Detailed single-crystal X-ray diffraction data for the title compound is unavailable, which would provide valuable insights into its three-dimensional structure and intermolecular interactions.

Broader Implications for Thiazole Chemistry and Pre-clinical Drug Discovery Research

The study of this compound, despite the current lack of specific data, holds potential implications for the broader fields of thiazole chemistry and drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. ijcce.ac.ir

Further investigation into this and similar compounds could:

Expand the Chemical Space of Thiazole Derivatives: Systematic synthesis and evaluation of a library of substituted phenyl-N-(1,3-thiazol-2-yl)acetamides can lead to the discovery of novel compounds with therapeutic potential.

Inform Lead Optimization: Understanding the structure-activity relationships of this class of compounds can guide the rational design of more potent and selective drug candidates. For instance, the electronic and steric effects of substituents on the phenyl ring can be systematically varied to enhance biological activity.

Contribute to Pre-clinical Candidate Pipeline: Thiazole derivatives have shown promise in a variety of disease models, including cancer and infectious diseases. mdpi.comijcce.ac.ir The exploration of novel thiazole compounds is a crucial step in identifying new preclinical candidates.

Strategic Directions for Continued Scholarly Investigation

To address the existing knowledge gap and unlock the potential of this compound, a strategic research approach is necessary. Future scholarly investigations should focus on the following areas:

Targeted Synthesis and Structural Elucidation: The primary step should be the unambiguous synthesis of this compound, followed by its complete spectroscopic and crystallographic characterization.

Broad-Spectrum Biological Evaluation: The synthesized compound should be subjected to a comprehensive panel of in vitro biological assays to screen for potential anticancer, antimicrobial, anti-inflammatory, and other pharmacological activities.

Comparative Studies with Isomers: A comparative study of the biological activities and physicochemical properties of this compound with its 2-methylphenyl and 3-methylphenyl isomers would provide valuable insights into the influence of substituent positioning.

Computational Modeling: In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be employed to identify potential biological targets and predict the compound's pharmacokinetic profile, guiding further experimental work.

Development of Analogs: Based on initial findings, a series of analogs with modifications on both the phenyl and thiazole rings should be synthesized and evaluated to establish a clear structure-activity relationship and identify lead compounds for further development.

Q & A

Q. What is the optimal synthetic route for 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide?

A two-step approach is typically employed:

Carbodiimide-mediated coupling : React 4-methylphenylacetic acid with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane, with triethylamine as a base at 273 K for 3 hours .

Purification : Extract with dichloromethane, wash with saturated NaHCO₃, and recrystallize from a methanol/acetone mixture (1:1) .

Q. How is the compound structurally characterized?

- X-ray crystallography : Resolve the dihedral angle between the 4-methylphenyl and thiazole rings (e.g., ~61.8° observed in analogous structures), confirming molecular conformation .

- NMR and IR spectroscopy : Validate amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR; carbonyl resonance at ~170 ppm in ¹³C NMR) .

Q. What solvents are suitable for crystallization?

Methanol/acetone (1:1) mixtures yield high-purity crystals via slow evaporation, as demonstrated in structurally related acetamides .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence molecular conformation and bioactivity?

- Dihedral angle analysis : Electron-withdrawing groups (e.g., Cl) increase planarity between the phenyl and thiazole rings, enhancing π-π stacking interactions in protein binding pockets .

- SAR studies : Compare analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide (twisted conformation) to assess how steric/electronic effects modulate biological activity (e.g., antimicrobial potency) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., via amide hydrolysis) that may reduce in vivo efficacy .

- Computational modeling : Perform molecular dynamics simulations to assess membrane permeability (logP ≈ 2.5 for related compounds) and correlate with bioavailability .

Q. What strategies optimize solubility for in vivo administration?

Q. How are reaction intermediates monitored during synthesis?

Q. What computational methods predict toxicity and environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.